molecular formula C21H20O11 B11712944 Luteolin 7-galactoside CAS No. 68321-11-9

Luteolin 7-galactoside

Cat. No.: B11712944
CAS No.: 68321-11-9
M. Wt: 448.4 g/mol
InChI Key: PEFNSGRTCBGNAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cynaroside can be synthesized through the glycosylation of luteolin. The process involves the reaction of luteolin with glucose in the presence of an enzyme called flavone 7-O-beta-glucosyltransferase . This enzyme catalyzes the transfer of glucose to luteolin, forming cynaroside.

Industrial Production Methods

Industrial production of cynaroside often involves extraction from natural sources. For instance, honeysuckle is rich in cynaroside, and its extraction can be achieved using nonionic surfactants. The surfactants form micelles that solubilize cynaroside in an aqueous solution, which is then purified through metal complexation .

Comparison with Similar Compounds

Cynaroside is similar to other flavonoids such as luteolin and quercetin. it is unique due to its glycosylated form, which enhances its solubility and bioavailability . Other similar compounds include:

Cynaroside stands out due to its specific glycosylation, which provides unique biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFNSGRTCBGNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5373-11-5, 68321-11-9
Record name Luteolin-7-glucosid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724451
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Luteolin 7-galactoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038467
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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